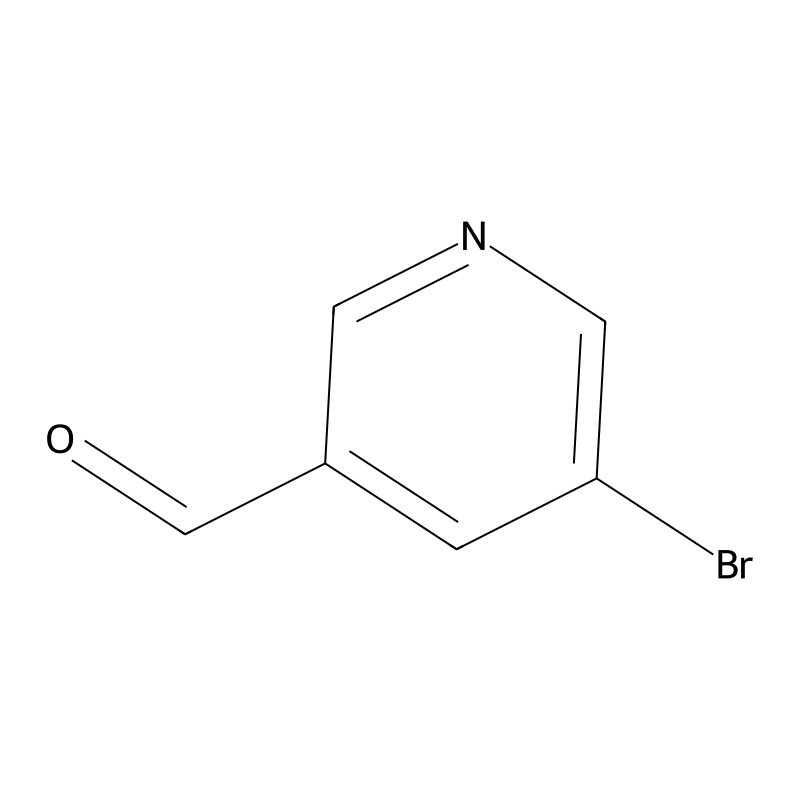

5-Bromonicotinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Intermediate in Organic Synthesis

5-Bromonicotinaldehyde's structure suggests potential as a building block for more complex molecules. Its aldehyde group allows for further chemical reactions, while the bromine group can be used for selective modifications. Research on similar molecules, such as nicotinic acid derivatives, showcases their use in various organic syntheses .

Future Studies

The presence of a reactive aldehyde group makes 5-Bromonicotinaldehyde a candidate for further exploration in medicinal chemistry or materials science. Its similarity to other pyridine-based compounds used in these fields suggests potential for future research.

5-Bromonicotinaldehyde is an organic compound with the molecular formula C₆H₄BrNO. It is a derivative of nicotinaldehyde, characterized by the presence of a bromine atom at the 5-position of the pyridine ring. This compound appears as a yellow solid and has a melting point range of 167-169 °C . The bromine substitution enhances its reactivity, making it valuable in various chemical syntheses and biological applications.

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other derivatives, depending on the conditions used.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of various derivatives .

- Acylation: It can react with acyl chlorides or anhydrides to form amides, involving nucleophilic attack by the nitrogen atom of an amine .

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 5-bromonicotinaldehyde exhibits antimicrobial and potential anticancer properties. Its structure allows it to interact with biological targets, leading to various biological effects. For instance, it has been studied for its ability to inhibit certain enzymes involved in cancer progression . Additionally, its derivatives have shown promise in treating infections due to their antibacterial activity .

The synthesis of 5-bromonicotinaldehyde can be achieved through several methods:

- Bromination of Nicotinaldehyde: This method involves the direct bromination of nicotinaldehyde using bromine or brominating agents under controlled conditions.

- Reaction with Bromoacetic Acid: A common synthetic route involves reacting pyridine with bromoacetic acid to yield 5-bromonicotinaldehyde .

- Use of Palladium-Catalyzed Reactions: More advanced synthetic strategies may involve palladium-catalyzed cross-coupling reactions, allowing for greater specificity and yield .

5-Bromonicotinaldehyde is utilized in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.

- Agricultural Chemicals: Its derivatives are explored for use as agrochemicals due to their potential pest control properties.

- Material Science: It is used in developing new materials, particularly in organic electronics and sensors due to its electronic properties .

Studies on 5-bromonicotinaldehyde have focused on its interactions with various biological systems. It has been shown to interact with specific enzymes and receptors, influencing biochemical pathways. For instance, its role as an enzyme inhibitor has been investigated, revealing potential therapeutic applications in treating diseases like cancer and bacterial infections . Furthermore, toxicity studies indicate that while it possesses bioactivity, careful handling is necessary due to its harmful effects upon exposure.

Several compounds share structural similarities with 5-bromonicotinaldehyde. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Nicotinaldehyde | Aldehyde | Parent compound; lacks bromine substitution |

| 2-Amino-5-bromonicotinaldehyde | Amino derivative | Exhibits enhanced biological activity |

| 5-Bromo-3-pyridinecarboxaldehyde | Carboxaldehyde derivative | Different functional group; distinct reactivity |

| Methyl 5-bromonicotinate | Ester | Useful in esterification reactions |

Uniqueness of 5-Bromonicotinaldehyde

What sets 5-bromonicotinaldehyde apart from these similar compounds is its specific bromine substitution at the 5-position of the pyridine ring. This modification significantly alters its reactivity and biological activity compared to nicotinaldehyde and other derivatives. The presence of bromine not only enhances its electrophilicity but also influences its interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Historical Context and Development

The synthesis of 5-bromonicotinaldehyde traces back to advancements in directed ortho-metalation techniques in the late 20th century. Early methods relied on 3,5-dibromopyridine as a starting material, exploiting its asymmetric halogen distribution for selective functionalization. The breakthrough came with the use of butyllithium at ultra-low temperatures (-78°C), which selectively deprotonates the pyridine ring adjacent to the bromine atom, allowing formylation via quenching with dimethylformamide (DMF). This method, refined by optimizing solvent systems (e.g., tetrahydrofuran or diethyl ether) and temperature control, achieved yields exceeding 70%. Subsequent innovations introduced Grignard reagents (e.g., n-butylmagnesium chloride) for milder conditions (-15°C), broadening substrate compatibility.

Significance in Heterocyclic Chemistry

5-Bromonicotinaldehyde’s utility stems from its ability to serve as a dual-functional building block:

- Aldehyde Group: Participates in condensations (e.g., formation of Schiff bases, hydrazones) and nucleophilic additions.

- Bromine Atom: Enables Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings for C-C and C-N bond formation.

This dual reactivity facilitates the synthesis of polycyclic heteroaromatics, such as naphthyridines and indolizidines, which are prevalent in bioactive molecules. For example, its condensation with aminothiophenes yielded N-(thiophen-2-yl) nicotinamide derivatives with potent antifungal activity (EC$$_{50}$$ = 1.96 mg/L against cucumber downy mildew).

Role in Pharmaceutical Synthesis

In drug discovery, 5-bromonicotinaldehyde is pivotal for constructing kinase inhibitors and anticancer agents:

- BMS-955829: A metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator synthesized via Horner-Wadsworth-Emmons olefination of 5-bromonicotinaldehyde, critical for treating cognitive disorders.

- Tylophorinicine Derivatives: The aldehyde group undergoes reductive amination to form indolizidine alkaloids with anti-proliferative effects (IC$$_{50}$$ = 35–75 μM against HepG2 and HCT-116 cells).

- PET Tracers: Used in [$$^{18}\text{F}$$]AldoView for imaging anaplastic lymphoma kinase (ALK), highlighting its role in diagnostic agents.

Industrial Production Methodologies

Industrial synthesis of 5-bromonicotinaldehyde prioritizes scalability, cost-efficiency, and high yields. One prominent method involves reductive amination using ethanesulfonamide and titanium(IV) isopropoxide in toluene. In this process, 5-bromonicotinaldehyde reacts with ethanesulfonamide under reflux conditions (115°C) to form an imine intermediate, which is subsequently reduced with sodium borohydride. This method achieves a yield of 79% and is notable for its use of readily available reagents and tolerance to large-scale operations [1].

Another industrial-scale approach employs palladium-catalyzed cross-coupling reactions. For instance, coupling (N-Boc-6-chloro-1H-indol-2-yl)boronic acid with 5-bromo-3-pyridinecarboxaldehyde using tris(dibenzylideneacetone)dipalladium(0) and S-phos ligand in toluene at 40–45°C yields 83.9% of the desired product [1]. This method highlights the role of advanced catalysts in streamlining complex transformations, though the cost of palladium may limit its application in resource-constrained settings.

Laboratory-Scale Synthesis Approaches

Laboratory methods emphasize flexibility and precision, often incorporating Grignard reagents or borohydrides for intermediate functionalization. A common strategy involves the reaction of 5-bromonicotinaldehyde with ethanesulfonamide in dichloroethane using sodium triacetoxyborohydride (STAB) as a reducing agent. This one-pot synthesis proceeds at room temperature and achieves moderate yields (56–79%), making it suitable for small-scale exploratory studies [1].

Variations in Grignard reagent selection further demonstrate the adaptability of laboratory methods. For example, cyclopentylmagnesium bromide or ethylmagnesium bromide can be added to the imine intermediate at low temperatures (-40°C), yielding substituted derivatives with 53–56% efficiency [1]. These approaches enable precise control over stereochemistry and functional group introduction, albeit with trade-offs in yield compared to industrial methods.

Green Chemistry Approaches in 5-Bromonicotinaldehyde Production

Current green chemistry applications for 5-bromonicotinaldehyde synthesis remain limited, though opportunities exist for solvent substitution and catalyst optimization. Traditional methods rely on toluene and tetrahydrofuran (THF), which pose environmental and health risks. Preliminary studies suggest that cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) could serve as greener alternatives due to their lower toxicity and renewable sourcing [1].

Catalyst recovery represents another area for improvement. Titanium(IV) isopropoxide, while effective in imine formation, generates stoichiometric waste. Immobilized titanium catalysts or mechanochemical approaches may reduce environmental impact, though these remain experimental for this specific compound [1].

Comparative Analysis of Synthetic Routes

The following table contrasts key synthetic routes based on yield, scalability, and sustainability:

| Method | Yield | Conditions | Catalyst/Reagent | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Reductive Amination [1] | 79% | 115°C, toluene | Ti(OiPr)₄, NaBH₄ | High | Moderate (toluene use) |

| Pd-Catalyzed Coupling [1] | 83.9% | 40–45°C, toluene | Pd₂(dba)₃, S-phos | Moderate | High (Pd cost) |

| STAB Reduction [1] | 56–79% | RT, dichloroethane | NaBH(OAc)₃ | Low | High (chlorinated solvent) |

| Grignard Functionalization [1] | 53–56% | -40°C, THF | RMgX | Low | Moderate |

Key Observations:

- Industrial vs. Laboratory Methods: Titanium-mediated reductive amination offers the best balance of yield (79%) and scalability, whereas palladium-catalyzed coupling, despite higher yields (83.9%), faces cost barriers.

- Solvent Impact: Toluene and dichloroethane dominate existing protocols, underscoring the need for greener solvents like CPME to mitigate environmental hazards.

- Catalyst Efficiency: Titanium(IV) isopropoxide enables robust imine formation but requires stoichiometric quantities. Transitioning to catalytic systems could enhance sustainability.

The Horner–Wadsworth–Emmons reaction has emerged as one of the most reliable and stereoselective methods for constructing carbon-carbon double bonds from carbonyl compounds. When applied to 5-bromonicotinaldehyde, this transformation provides access to a diverse array of α,β-unsaturated compounds with predictable stereochemical outcomes.

Mechanistic Considerations

The HWE reaction of 5-bromonicotinaldehyde proceeds through the classical mechanistic pathway involving initial deprotonation of the phosphonate reagent to generate a stabilized carbanion. The electron-deficient nature of the pyridine ring in 5-bromonicotinaldehyde significantly enhances the electrophilicity of the aldehyde carbon, facilitating nucleophilic attack by the phosphonate carbanion.

The reaction begins with base-mediated deprotonation of the α-hydrogen adjacent to the phosphonate group, forming a stabilized ylide. This nucleophilic species then attacks the carbonyl carbon of 5-bromonicotinaldehyde, generating a betaine intermediate. Subsequent cyclization forms the characteristic four-membered oxaphosphetane ring, which undergoes rapid decomposition to yield the desired alkene product and eliminate the dialkyl phosphate byproduct.

The rate-determining step has been established as the initial nucleophilic addition when performed in polar solvents, while the oxaphosphetane formation becomes rate-limiting in non-polar reaction media. This solvent dependence has important implications for reaction optimization and stereoselectivity control.

Stereoselectivity Control Strategies

The HWE reaction of 5-bromonicotinaldehyde typically exhibits excellent E-selectivity under standard conditions, with E:Z ratios ranging from 89:11 to 97:3 depending on the specific phosphonate reagent and reaction conditions employed. Several factors contribute to this stereochemical preference:

Base Selection and Reaction Conditions: The choice of base profoundly influences both reactivity and stereoselectivity. Sodium hydride in tetrahydrofuran at 0°C provides optimal E-selectivity (95:5) with triethyl phosphonoacetate, while lithium hexamethyldisilazide at -78°C offers enhanced Z-selectivity for specialized applications.

Phosphonate Structure Modifications: The electronic and steric properties of the phosphonate reagent significantly impact stereochemical outcomes. Still-Gennari conditions utilizing bis(trifluoroethyl) phosphonoacetate can reverse the selectivity to favor Z-alkene formation, although this approach requires careful optimization for heteroaromatic aldehydes.

Masamune-Roush Protocol: The addition of lithium chloride as a Lewis acidic additive has proven particularly effective for base-sensitive substrates, enabling the use of weaker bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene while maintaining excellent stereoselectivity.

Recent Advances in HWE Applications with 5-Bromonicotinaldehyde

Contemporary research has expanded the scope of HWE reactions involving 5-bromonicotinaldehyde through several innovative approaches. Sequential reactions combining HWE olefination with subsequent cross-coupling transformations have enabled rapid construction of complex molecular architectures in a single synthetic sequence.

Tandem HWE-Cross Coupling Processes: The bromine substituent in the resulting alkene products serves as an excellent handle for further elaboration via palladium-catalyzed reactions. This strategy has been successfully employed in natural product synthesis where the HWE reaction establishes the key alkene geometry while preserving the aryl bromide for subsequent functionalization.

Asymmetric Variants: Recent developments in chiral phosphonate reagents have enabled enantioselective HWE reactions, although applications to heteroaromatic aldehydes remain limited. The combination of chiral auxiliaries with 5-bromonicotinaldehyde represents an emerging area of investigation.

Solid-Phase Applications: Polymer-supported phosphonate reagents have been successfully employed with 5-bromonicotinaldehyde, facilitating product purification and enabling automated synthesis protocols.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality in 5-bromonicotinaldehyde provides exceptional reactivity in palladium-catalyzed cross-coupling reactions. The electron-deficient pyridine ring activates the carbon-bromine bond toward oxidative addition, enabling efficient transformations under mild conditions.

Sonogashira Coupling Applications

Sonogashira coupling represents one of the most frequently employed transformations of 5-bromonicotinaldehyde, providing direct access to alkynylated pyridine derivatives with excellent functional group tolerance. The reaction proceeds efficiently under standard palladium-copper dual catalytic conditions.

Standard Conditions and Optimization: The combination of PdCl₂(PPh₃)₂ (2-5 mol%) and copper iodide (5-10 mol%) in the presence of triethylamine as both base and solvent provides optimal results for most terminal alkynes. Reaction temperatures between 60-80°C ensure complete conversion while minimizing side reactions.

Copper-Free Protocols: Recent advances have enabled copper-free Sonogashira coupling of 5-bromonicotinaldehyde using specialized palladium catalysts and modified reaction conditions. These protocols offer improved functional group tolerance and reduced catalyst cost, although longer reaction times are typically required.

Substrate Scope and Limitations: Electron-rich terminal alkynes couple efficiently under standard conditions, while electron-deficient alkynes may require elevated temperatures or extended reaction times. Sterically hindered alkynes benefit from the use of bulky phosphine ligands such as tri-tert-butylphosphine.

Suzuki-Miyaura Coupling Methodologies

Suzuki-Miyaura coupling of 5-bromonicotinaldehyde with organoboron reagents provides reliable access to biaryl systems while preserving the aldehyde functionality. The reaction tolerates a wide range of boronic acids and esters under relatively mild conditions.

Catalyst System Development: Traditional Pd(PPh₃)₄ catalyst systems perform well with activated boronic acids, while more challenging substrates benefit from modern catalyst systems such as Pd₂(dba)₃ combined with bulky biaryl phosphine ligands. These advanced systems enable coupling at lower catalyst loadings (0.1-1 mol%) while maintaining high yields.

Base and Solvent Optimization: Potassium carbonate in aqueous dimethoxyethane provides an effective and environmentally benign reaction medium. Alternative base systems including cesium carbonate and potassium phosphate offer improved reactivity with sterically demanding coupling partners.

Aqueous Protocols: Water-compatible catalyst systems have been developed for Suzuki coupling of 5-bromonicotinaldehyde, offering environmental advantages and simplified product isolation. These methods typically employ palladium complexes with water-soluble phosphine ligands.

Catalyst Systems and Optimization

The development of efficient catalyst systems for cross-coupling reactions of 5-bromonicotinaldehyde has focused on balancing high activity with functional group tolerance. Several key principles have emerged from systematic optimization studies.

Ligand Design Considerations: The electron-deficient nature of the pyridine ring facilitates oxidative addition but can lead to catalyst deactivation through strong coordination. Bulky, electron-rich phosphine ligands such as XPhos and RuPhos provide optimal performance by promoting rapid reductive elimination while minimizing catalyst poisoning.

Precatalyst Technology: Air-stable palladium precatalysts have revolutionized cross-coupling chemistry by enabling reactions to be performed under ambient atmosphere. Third-generation Buchwald precatalysts show excellent performance with 5-bromonicotinaldehyde across a range of coupling reactions.

Temperature and Concentration Effects: Optimal reaction temperatures typically range from 80-120°C depending on the specific transformation and catalyst system employed. Higher concentrations (0.1-0.5 M) generally provide improved yields and reduced reaction times while minimizing catalyst loading requirements.

Substrate Scope and Limitations

Cross-coupling reactions of 5-bromonicotinaldehyde demonstrate broad substrate scope with several important limitations. Understanding these constraints is essential for successful synthetic applications.

Electronic Effects: Electron-rich coupling partners generally react more readily than electron-deficient analogs due to their enhanced nucleophilicity. However, strongly electron-donating groups can sometimes lead to catalyst deactivation through competitive coordination.

Steric Constraints: Highly substituted coupling partners require specialized catalyst systems and elevated reaction temperatures. The use of bulky ligands such as tBu₃P can overcome moderate steric hindrance but may compromise reaction efficiency with less hindered substrates.

Functional Group Compatibility: Most common functional groups are well-tolerated in cross-coupling reactions of 5-bromonicotinaldehyde. Notable exceptions include free amines and thiols, which require protection or specialized reaction conditions to prevent catalyst poisoning.

Amination Reactions

The installation of nitrogen-containing functional groups onto the 5-bromonicotinaldehyde scaffold represents a critical transformation in medicinal chemistry applications. Both palladium-catalyzed and metal-free approaches have been developed to address this synthetic challenge.

Palladium-Catalyzed Amination Pathways

Buchwald-Hartwig amination of 5-bromonicotinaldehyde provides direct access to amino-substituted pyridine derivatives under relatively mild conditions. The electron-deficient pyridine ring facilitates oxidative addition while the aldehyde functionality remains intact throughout the transformation.

Catalyst Development: Modern catalyst systems based on palladium complexes with bulky biaryl phosphine ligands have enabled efficient amination of 5-bromonicotinaldehyde. The combination of Pd₂(dba)₃ with XPhos or RuPhos ligands provides optimal performance across a range of amine nucleophiles.

Base Selection and Reaction Conditions: The choice of base significantly impacts both reaction efficiency and selectivity. Cesium carbonate in toluene at 110°C provides general applicability, while stronger bases such as sodium tert-butoxide enable reactions with weakly nucleophilic amines.

Substrate Scope: Primary and secondary aliphatic amines couple efficiently under standard conditions. Aromatic amines typically require elevated temperatures and extended reaction times due to their reduced nucleophilicity. Ammonia equivalents such as benzophenone imine provide access to primary amino products after deprotection.

Metal-Free Amination Approaches

Alternative approaches to C-N bond formation have been developed to address limitations of traditional palladium catalysis. These methods offer complementary reactivity profiles and improved functional group tolerance in certain applications.

Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring in 5-bromonicotinaldehyde can undergo direct nucleophilic displacement with suitable amine nucleophiles under thermal conditions. This approach works best with highly nucleophilic amines and typically requires elevated temperatures (120-150°C).

Base-Promoted Coupling: Metal-free amination using strong organic bases has been successfully applied to 5-bromonicotinaldehyde. Potassium tert-butoxide in dimethylformamide at 100°C enables coupling with a range of amine substrates, although reaction times are generally longer than palladium-catalyzed processes.

Radical-Mediated Processes: Recent developments in radical amination chemistry have provided new opportunities for C-N bond formation. These methods typically employ photoredox catalysis or base-promoted single electron transfer processes to generate reactive intermediates.

Carbonyl Reactivity

The aldehyde functionality in 5-bromonicotinaldehyde exhibits typical carbonyl reactivity patterns while being influenced by the electron-withdrawing pyridine ring. This electronic environment enhances electrophilicity toward nucleophilic reagents and modifies the stereochemical outcomes of various transformations.

Reductive Transformations

Reduction of the aldehyde group in 5-bromonicotinaldehyde provides access to the corresponding alcohol, which serves as a valuable synthetic intermediate. Multiple reducing agents have been successfully employed with varying degrees of chemoselectivity and efficiency.

Hydride-Based Reductions: Sodium borohydride in methanol provides clean conversion to 5-bromo-3-pyridinemethanol in excellent yield (95%) under mild conditions. The reaction proceeds rapidly at room temperature and tolerates the presence of the aryl bromide functionality without competing reduction.

Metal-Catalyzed Hydrogenation: Catalytic hydrogenation using palladium on carbon under mild hydrogen pressure selectively reduces the aldehyde while preserving the carbon-bromine bond. This approach offers excellent atom economy and facilitates large-scale applications.

Specialized Reducing Agents: L-Selectride provides enhanced stereoselectivity in cases where the aldehyde reduction creates a new stereocenter. The bulky reducing agent approaches from the less hindered face of the carbonyl group, leading to predictable stereochemical outcomes.

Condensation Reactions

The enhanced electrophilicity of the aldehyde group in 5-bromonicotinaldehyde facilitates various condensation reactions with nitrogen and carbon nucleophiles. These transformations provide access to important classes of heterocyclic compounds and extended conjugated systems.

Aldol Condensations: Base-catalyzed aldol condensations of 5-bromonicotinaldehyde with activated methylene compounds proceed efficiently under mild conditions. The electron-deficient pyridine ring stabilizes the resulting enolate intermediates while promoting elimination to form the α,β-unsaturated products.

Imine Formation: Condensation with primary amines generates the corresponding Schiff bases in high yield. These reactions typically proceed at room temperature in the presence of molecular sieves to remove water and drive the equilibrium toward product formation.

Mannich-Type Reactions: Three-component condensations involving 5-bromonicotinaldehyde, secondary amines, and activated methylene compounds provide access to complex molecular scaffolds in a single synthetic operation. These reactions benefit from the enhanced electrophilicity of the pyridine-based aldehyde.

Asymmetric Transformations

Enantioselective transformations of 5-bromonicotinaldehyde have gained increasing attention due to the prevalence of chiral pyridine derivatives in pharmaceutical applications. Several catalytic asymmetric methods have been successfully developed for this challenging substrate class.

Asymmetric Alkylation: Copper-catalyzed asymmetric alkylation of 5-bromonicotinaldehyde with Grignard reagents provides access to chiral secondary alcohols with excellent enantioselectivity. The reaction employs chiral diphosphine ligands and proceeds through a chelated intermediate that controls facial selectivity.

Organocatalytic Approaches: Chiral secondary amine catalysts enable enantioselective α-functionalization reactions of 5-bromonicotinaldehyde through enamine activation. These methods provide access to quaternary stereocenters adjacent to the pyridine ring with high levels of stereocontrol.

Asymmetric Reduction: Chiral oxazaborolidine catalysts facilitate asymmetric reduction of ketones derived from 5-bromonicotinaldehyde. The resulting chiral alcohols serve as key intermediates in the synthesis of bioactive compounds.

XLogP3

GHS Hazard Statements

H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant